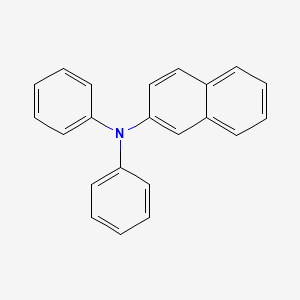
N,N-Diphenyl-2-naphthylamine
Übersicht
Beschreibung
N,N-Diphenyl-2-naphthylamine is a chemical compound used as a reactant in the synthesis of biaryl diamines . It is a colorless solid, but samples take on a reddish color in air because of oxidation .
Molecular Structure Analysis
The molecular structure of N,N-Diphenyl-2-naphthylamine is not explicitly provided in the available resources .Chemical Reactions Analysis
N,N-Diphenyl-2-naphthylamine has been found to possess electron transporting abilities . It is also used as a matrix for imaging of small-molecule metabolites, including free fatty acids, amino acids, antioxidants, and phospholipids .Physical And Chemical Properties Analysis
N,N-Diphenyl-2-naphthylamine is a solid at 20°C . More detailed physical and chemical properties are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
Naphthalene derivatives are used in the synthesis of various pharmaceutical drugs. For example, nafacillin, naftifine, tolnaftate, terbinafine are some of the drugs that contain naphthalene .
Antimicrobial Agents
Some naphthalene derivatives have shown antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .
Antioxidants
Naphthalene derivatives can act as antioxidants, helping to protect the body from damage caused by harmful molecules called free radicals .
Cytotoxic Agents
Certain naphthalene derivatives have demonstrated cytotoxic activities, which means they could potentially be used in cancer treatment .
Anti-inflammatory Agents
Some naphthalene derivatives have anti-inflammatory properties, which could make them useful in treating conditions characterized by inflammation .
Anti-protozoal Agents
Naphthalene derivatives have shown anti-protozoal activities, suggesting they could be used to treat diseases caused by protozoan parasites .
Nanotechnology and Drug Delivery
Nanoparticles, including those made from naphthalene derivatives, offer suitable means of time-controlled or site-specific drug and bioactive agent delivery . They increase the efficiency and safety of drugs, for instance, improve bioavailability, provide targeted drug delivery, enhance drug stability, and extend drug’s effect in the target tissue .
Nitrogen Heterocycles in Pharmaceuticals
Nitrogen-containing heterocycles, which could potentially include “n,n-diphenylnaphthalen-2-amine”, are prominent structural entities of pharmaceuticals . A detailed analysis of the N-heterocycles showed that 59% of small-molecule drugs possess nitrogen heterocycles, making them the most significant and privileged structures among heterocycles .
Safety And Hazards
Zukünftige Richtungen
The future directions of N,N-Diphenyl-2-naphthylamine are not explicitly mentioned in the available resources .
Relevant Papers There are several papers that discuss N,N-Diphenyl-2-naphthylamine. One paper discusses its electron transport abilities . Another paper discusses its use as a matrix for imaging of small-molecule metabolites .
Eigenschaften
IUPAC Name |
N,N-diphenylnaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N/c1-3-11-20(12-4-1)23(21-13-5-2-6-14-21)22-16-15-18-9-7-8-10-19(18)17-22/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYDYNGPYMOCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80989223 | |
| Record name | N,N-Diphenylnaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diphenyl-2-naphthylamine | |
CAS RN |
6940-30-3 | |
| Record name | NSC37624 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diphenylnaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diphenyl-2-naphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



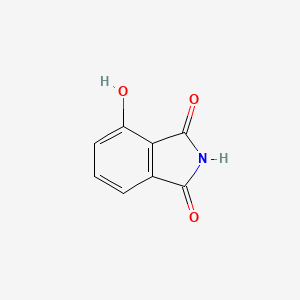
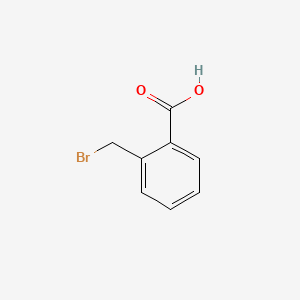

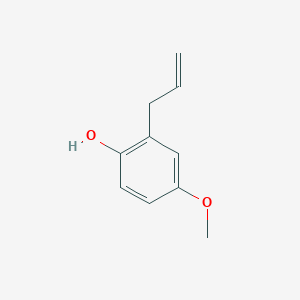
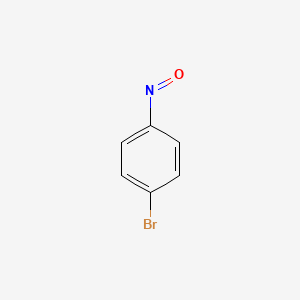
![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)

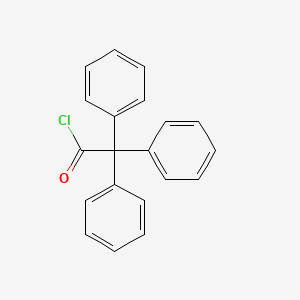
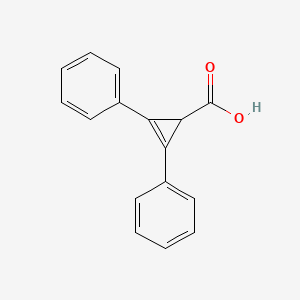



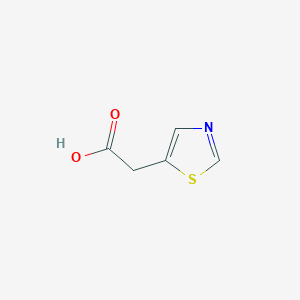
![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)